![molecular formula C15H17NO2S B2756842 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide CAS No. 2034359-14-1](/img/structure/B2756842.png)

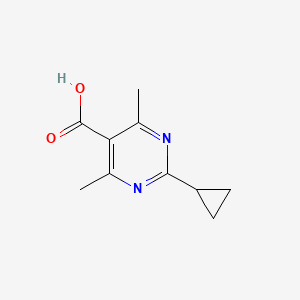

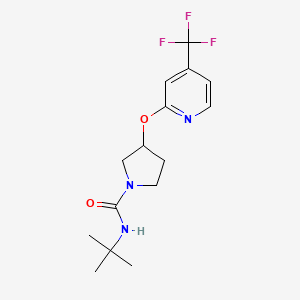

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . It’s an essential heterocyclic compound with a variety of properties and applications .

Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .Molecular Structure Analysis

The solid-state structure of related compounds has been determined by single-crystal X-ray diffraction . All compounds displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .Aplicaciones Científicas De Investigación

Chemoselective Synthesis

Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates is a noteworthy synthetic application where compounds with similar structural motifs to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide have been employed. This process yields N-(2-hydroxyphenyl)benzamides, compounds of biological interest, via the formation of thiourea intermediates followed by chemoselective intramolecular nucleophilic attacks (Singh, Lakhan, & Singh, 2017).

Cyclization Reactions

Transformations of N-(2-acylaryl)benzamides and their analogs under Camps cyclization conditions have been explored, yielding various heterocyclic compounds with high yields. This research showcases the versatility of structures closely related to the compound for generating diverse and potentially bioactive heterocycles (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Biological Activity

A study on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including structures that share similarity with the target compound, revealed inhibitory activity against histone deacetylases, with some derivatives showing antiproliferative activity against human cancer cell lines. This suggests the potential for compounds with benzo[b]thiophene and cyclopropanecarboxamide moieties to act as enzyme inhibitors with therapeutic applications (Jiao et al., 2009).

Anticancer Activity

Functionalized sulfur-containing heterocyclic analogs, including benzo[b]thiophene analogs, have shown selectivity towards laryngeal cancer cells, indicating the anticancer potential of compounds with similar structural features. These analogs modulate antioxidant enzyme activity, induce apoptosis, and have been considered for combination therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).

Mecanismo De Acción

While specific mechanisms of action for “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide” are not available, related compounds have shown various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(18,9-16-14(17)10-6-7-10)13-8-11-4-2-3-5-12(11)19-13/h2-5,8,10,18H,6-7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHLALICVIVPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CC1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2756760.png)

![N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2756761.png)

![2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid](/img/structure/B2756768.png)

![Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2756772.png)

![1-{[3-(propan-2-yloxy)phenyl]carbonyl}-1H-indole-3-carbonitrile](/img/structure/B2756776.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2756777.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide](/img/structure/B2756781.png)